An In-Depth Technical Guide to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Properties, Synthesis, and Biological Context
An In-Depth Technical Guide to 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical and physical properties of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing public data and established chemical principles, this document offers a comprehensive resource for researchers working with this molecule and its analogs.
Compound Identification and Nomenclature
Chemical Structure:
Caption: Generalized workflow for the Fischer indole synthesis of the title compound.
Exemplary Synthetic Protocol (Based on Fischer Indole Synthesis Principles)
Disclaimer: This is a representative protocol based on established methods for analogous compounds. Optimization of reaction conditions (temperature, catalyst, and reaction time) may be necessary to achieve optimal yields.
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Formation of the Phenylhydrazone:
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In a round-bottom flask, dissolve N-methyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
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Add phenylhydrazine (1.0-1.1 eq) to the solution.
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Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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The resulting phenylhydrazone may be isolated by filtration if it precipitates, or the reaction mixture may be used directly in the next step.
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Acid-Catalyzed Cyclization:
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To the phenylhydrazone (or the reaction mixture from the previous step), add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent like acetic acid are commonly used. [1] * Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the chosen catalyst and solvent.
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.
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Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the solution is basic.
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Work-up and Purification:
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
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Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Indole Protons: Aromatic protons on the indole ring are expected to appear in the region of δ 7.0-8.0 ppm. The N-H proton of the indole will likely be a broad singlet at a higher chemical shift (δ > 8.0 ppm). The proton at the 2-position of the indole will appear as a singlet or a narrow multiplet.
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Tetrahydropyridine Protons: The vinylic proton on the tetrahydropyridine ring is expected to be a singlet or a narrow multiplet in the region of δ 5.5-6.5 ppm. The allylic and other methylene protons will likely appear as multiplets in the upfield region (δ 2.0-3.5 ppm).
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N-Methyl Protons: The methyl group attached to the pyridine nitrogen will be a sharp singlet, typically in the range of δ 2.2-2.8 ppm.
¹³C NMR:
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Indole Carbons: Aromatic carbons of the indole ring will resonate in the region of δ 110-140 ppm.
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Tetrahydropyridine Carbons: The sp² carbons of the double bond will appear in the downfield region of the aliphatic carbons (δ 120-140 ppm), while the sp³ carbons will be in the upfield region (δ 20-60 ppm).
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N-Methyl Carbon: The carbon of the N-methyl group will be a distinct signal in the aliphatic region, typically around δ 40-50 ppm.
Mass Spectrometry (MS)
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Expected Molecular Ion: For electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 213.13.
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Fragmentation Pattern: The molecule is expected to fragment at the bond connecting the indole and tetrahydropyridine rings, as well as through fragmentation of the tetrahydropyridine ring itself.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic sharp peak for the indole N-H stretch is expected around 3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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C=C Stretches: Aromatic and vinylic C=C stretching vibrations will be observed in the 1450-1650 cm⁻¹ region.
Potential Applications and Biological Relevance
The 3-(tetrahydropyridin-4-yl)-1H-indole scaffold is a well-established pharmacophore in neuroscience research, with many derivatives showing activity at various G-protein coupled receptors (GPCRs).
Serotonin Receptor Modulation
Numerous studies have demonstrated that compounds with this core structure exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT₆ receptor . [2]The 5-HT₆ receptor is almost exclusively expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. [3]
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Agonist/Antagonist Activity: Depending on the other substituents on the indole and tetrahydropyridine rings, these compounds can act as either agonists or antagonists at the 5-HT₆ receptor. For instance, a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT₆ receptor agonists. [2]
Drug Development Implications
The structural features of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole make it an attractive starting point for the design of novel therapeutic agents. Its moderate lipophilicity and relatively rigid conformation are favorable properties for a CNS-active drug candidate.
Caption: Potential biological relevance and therapeutic applications.
Further derivatization of this core structure could lead to the development of selective ligands for other serotonin receptor subtypes or even multi-target ligands for complex neurological disorders.
Safety and Handling
Based on aggregated GHS data for the parent compound, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, the following hazards are identified:
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Harmful if swallowed, in contact with skin, or if inhaled. [1]* Causes skin and serious eye irritation. [1]* May cause respiratory irritation. [1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a valuable chemical entity with significant potential in the field of medicinal chemistry, particularly in the development of novel CNS-active agents. This guide has provided a comprehensive overview of its chemical properties, a robust and adaptable synthetic strategy, and a summary of its likely biological context based on closely related analogs. As research in this area continues, a more detailed experimental characterization of this specific molecule will undoubtedly emerge, further solidifying its role as a key building block in drug discovery.
References
- This reference is a placeholder for a specific primary literature source detailing the synthesis and characterization of the title compound, which is not currently available in the public domain.
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PubChem. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole. Available from: [Link]
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PubChem. 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. Available from: [Link]
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Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234. Available from: [Link]
- Wesolowska, A. (2010). Potential role of the 5-HT6 receptor in the action of antidepressant drugs. Polish Journal of Pharmacology and Pharmacy, 62(5), 493-503.
